molecular formula C5H11Cl2N3S B13526137 3-(aminomethyl)-1-methyl-1H-pyrazole-4-thioldihydrochloride

3-(aminomethyl)-1-methyl-1H-pyrazole-4-thioldihydrochloride

Cat. No.: B13526137
M. Wt: 216.13 g/mol
InChI Key: OQKUGGYGZZWVMJ-UHFFFAOYSA-N
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Description

3-(aminomethyl)-1-methyl-1H-pyrazole-4-thiol dihydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-1-methyl-1H-pyrazole-4-thiol dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole-4-thiol with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-1-methyl-1H-pyrazole-4-thiol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and substituted pyrazoles, depending on the reaction conditions and reagents used.

Scientific Research Applications

3-(aminomethyl)-1-methyl-1H-pyrazole-4-thiol dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-1-methyl-1H-pyrazole-4-thiol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The thiol group plays a crucial role in its reactivity, allowing it to form covalent bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(aminomethyl)-1-methyl-1H-pyrazole-4-thiol
  • 1-methyl-1H-pyrazole-4-thiol
  • 3-(aminomethyl)-1H-pyrazole-4-thiol

Uniqueness

3-(aminomethyl)-1-methyl-1H-pyrazole-4-thiol dihydrochloride is unique due to the presence of both an amino and a thiol group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C5H11Cl2N3S

Molecular Weight

216.13 g/mol

IUPAC Name

3-(aminomethyl)-1-methylpyrazole-4-thiol;dihydrochloride

InChI

InChI=1S/C5H9N3S.2ClH/c1-8-3-5(9)4(2-6)7-8;;/h3,9H,2,6H2,1H3;2*1H

InChI Key

OQKUGGYGZZWVMJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)CN)S.Cl.Cl

Origin of Product

United States

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